

(S)-2-Aminononanoic Acid: A Chiral Building Block for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

[Get Quote](#)

(S)-2-Aminononanoic acid is a non-proteinogenic α -amino acid that serves as a valuable chiral building block in drug discovery and development. Its long aliphatic side chain imparts unique properties to peptides and other molecules, leading to enhanced biological activity and improved pharmacokinetic profiles.

Incorporating **(S)-2-aminononanoic acid** into peptide sequences can significantly increase their hydrophobicity. This modification is a key strategy for enhancing the interaction of peptides with biological membranes, a critical step for the efficacy of many antimicrobial and cell-penetrating peptides. The increased lipophilicity can lead to improved membrane disruption, enhanced cellular uptake, and ultimately, greater potency.

Application Notes

The primary application of **(S)-2-aminononanoic acid** lies in the modification of peptide-based therapeutics, particularly in the development of novel antimicrobial agents. The addition of its nine-carbon aliphatic side chain can transform a moderately active peptide into a potent antibiotic. This is achieved by increasing the peptide's ability to disrupt the bacterial cell membrane, the primary mechanism of action for many antimicrobial peptides.

Furthermore, the introduction of this non-natural amino acid can enhance a peptide's resistance to proteolytic degradation, thereby increasing its *in vivo* half-life and overall therapeutic potential. Beyond antimicrobial applications, **(S)-2-aminononanoic acid** can be utilized in the design of peptidomimetics and other bioactive molecules where modulation of lipophilicity and conformational constraints are desired.

Quantitative Data Summary: Enhanced Antimicrobial Activity

The introduction of long-chain α -amino acids, such as the closely related (S)-2-aminoctanoic acid, has been shown to dramatically improve the antimicrobial potency of peptides. The following table summarizes the Minimal Inhibitory Concentration (MIC) values of a lactoferricin B-derived peptide before and after modification with (S)-2-aminoctanoic acid, demonstrating the significant enhancement in antibacterial activity.^[1] A similar enhancement is anticipated for peptides modified with **(S)-2-aminononanoic acid**.

Microorganism	Peptide Alone ($\mu\text{g/mL}$)	C-Terminally Modified Peptide ($\mu\text{g/mL}$)	Fold Improvement
Escherichia coli	>400	25	>16
Bacillus subtilis	>400	50	>8
Salmonella typhimurium	>400	100	>4
Pseudomonas aeruginosa	>400	200	>2
Staphylococcus aureus	>400	400	>1

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Aminononanoic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for producing α -amino acids.^{[2][3][4][5][6]} An asymmetric variation can be employed to selectively synthesize the (S)-enantiomer.

Materials:

- Heptanal

- Ammonia (or ammonium chloride)
- Potassium cyanide
- Chiral auxiliary (e.g., (S)- α -phenylethylamine) or a chiral catalyst
- Hydrochloric acid
- Diethyl ether
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

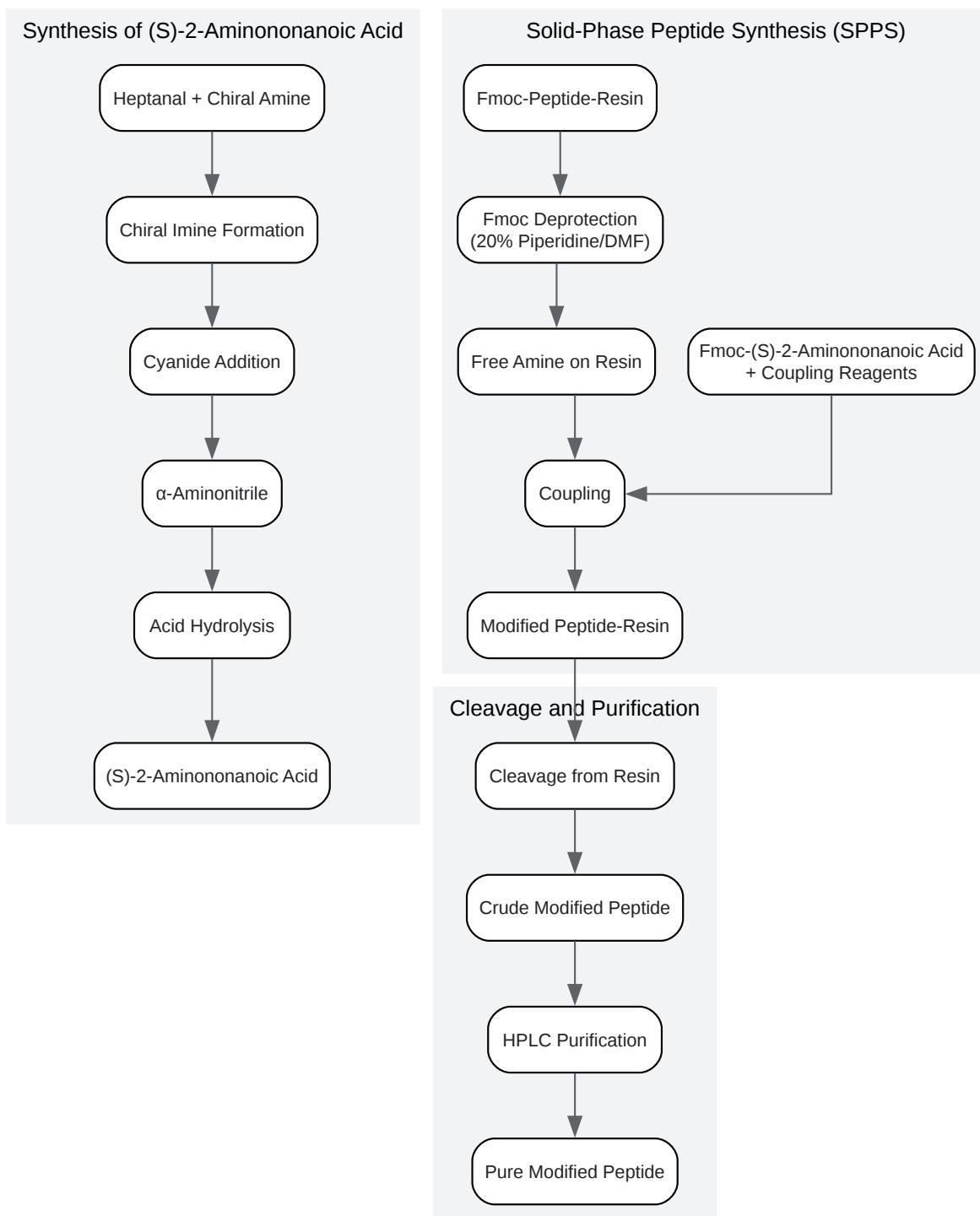
- Imine Formation: In a round-bottom flask, dissolve heptanal and the chiral auxiliary in a suitable solvent (e.g., methanol). Stir the mixture at room temperature to form the chiral imine.
- Cyanation: To the solution containing the imine, add a solution of potassium cyanide in water. The reaction is typically carried out at a low temperature (e.g., 0 °C) and stirred for several hours until the formation of the α -aminonitrile is complete.
- Hydrolysis: The resulting α -aminonitrile is hydrolyzed to the corresponding amino acid by heating with a strong acid, such as 6M hydrochloric acid, under reflux for several hours.
- Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated. This may involve extraction with an organic solvent (e.g., diethyl ether) to remove by-products, followed by purification of the aqueous layer. The final product can be purified by recrystallization or column chromatography to yield pure **(S)-2-aminononanoic acid**.

Protocol 2: Incorporation of Fmoc-(S)-2-Aminononanoic Acid into a Peptide Sequence using Solid-Phase Peptide Synthesis (SPPS)

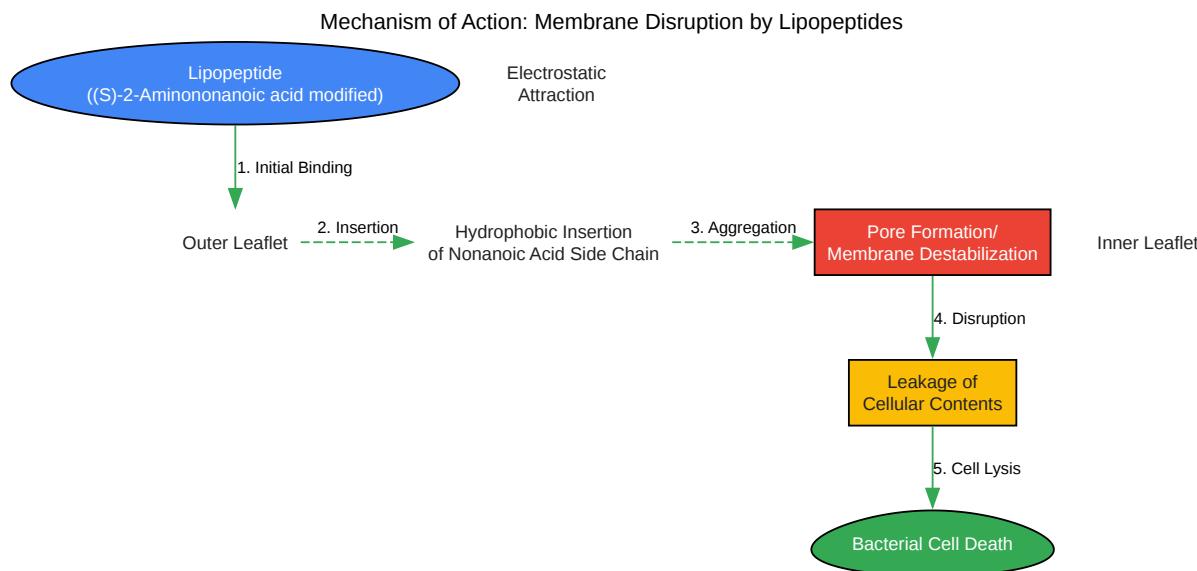
This protocol outlines the manual coupling of Fmoc-(S)-2-aminononanoic acid to a growing peptide chain on a solid support using standard Fmoc-based chemistry.

Materials:

- Fmoc-protected peptide-resin
- Fmoc-**(S)-2-aminononanoic acid**
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Base: e.g., DIEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Deprotection solution: 20% piperidine in DMF
- Washing solvents: DMF, DCM
- Solid-phase synthesis vessel
- Shaker or agitator


Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.


- Amino Acid Activation:
 - In a separate vial, dissolve Fmoc-**(S)-2-aminononanoic acid** (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBr (3 equivalents) in a minimal amount of DMF.
 - Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to activate the amino acid.
- Coupling Reaction:
 - Add the activated Fmoc-**(S)-2-aminononanoic acid** solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the long side chain, a longer coupling time may be required.
- Coupling Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates the absence of free primary amines). If the test is positive, repeat the coupling step.
- Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Continuation of Synthesis: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Visualizations

Experimental Workflow for Peptide Modification

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing and incorporating **(S)-2-Aminononanoic acid**.

[Click to download full resolution via product page](#)

Caption: Lipopeptide mechanism of action on bacterial membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. [jk-sci.com](#) [jk-sci.com]
- 6. [medschoolcoach.com](#) [medschoolcoach.com]
- To cite this document: BenchChem. [(S)-2-Aminononanoic Acid: A Chiral Building Block for Enhanced Peptide Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554682#use-of-s-2-aminononanoic-acid-as-a-chiral-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com